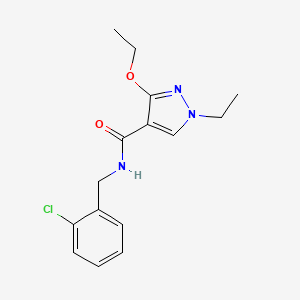

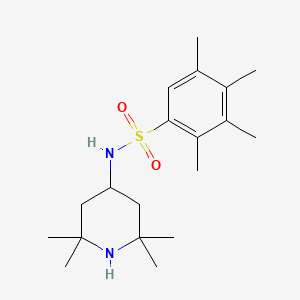

![molecular formula C20H18N2O4 B2630716 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902855-64-5](/img/structure/B2630716.png)

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

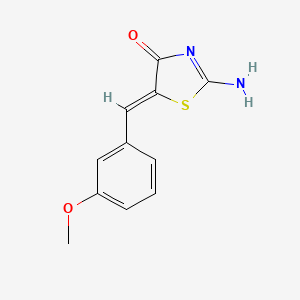

The compound “2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one” is a derivative of the pyrano-pyrimidine scaffold . Pyrano-pyrimidines are known for their significant biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Synthesis Analysis

The synthesis of similar coumarin-pyrimidine derivatives has been reported involving a four-component reaction. This includes 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

- Novel Synthesis Techniques : Research has introduced novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, important heterocycles with antibacterial, fungicidal, and antiallergic properties. These compounds are synthesized through various routes, including the reduction of diones, cyclization of barbituric acid derivatives, and high-temperature condensation processes (Osyanin et al., 2014).

- Antimicrobial and Antitubercular Activity : Synthesis and evaluation of novel chromeno[2,3-d]pyrimidine derivatives have shown pronounced antitubercular and antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections (Kamdar et al., 2011).

Biological Activities and Pharmacological Applications

- Anticancer Properties : Studies have explored the synthesis of fused chromeno[4,3-d]pyrimidine derivatives, demonstrating their potential anticancer activities. This highlights the compound's relevance in developing novel chemotherapeutic agents (Sherif & Yossef, 2013).

- Antimicrobial and Anti-inflammatory Activities : Novel chromeno[2,3-d]pyrimidine derivatives have been synthesized with significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their utility in treating various infections and inflammatory conditions (Rajanarendar et al., 2012).

Chemical Structure and Fluorescence Properties

- Fluorescent Chromenopyrimidine Derivatives : The synthesis of new fluorescent chromenopyrimidine derivatives for potential applications in bioimaging and as fluorescent markers. These compounds exhibit interesting exchangeable intramolecular H-bonding, relevant for developing novel fluorescent materials (Zonouzi et al., 2013).

Propiedades

IUPAC Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-25-15-9-5-8-13(16(15)23)18-21-19(24)14-10-12-7-4-6-11(2)17(12)26-20(14)22-18/h4-9,23H,3,10H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKCYNEDXTGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)